molecular formula C20H17FN2O4S B2713714 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1359396-18-1

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B2713714
CAS RN: 1359396-18-1
M. Wt: 400.42
InChI Key: OFOLTMUJOBCBAI-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Pyrazolopyridines are another class of compounds that have shown potential in various biological activities.


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure and the nature of its substituents. For example, substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, focusing on six unique applications:

Antibacterial Agents

Research has shown that derivatives of 1,2,4-oxadiazole, such as the compound , exhibit significant antibacterial properties. These compounds have been tested against various bacterial strains and have demonstrated potent activity, making them potential candidates for developing new antibacterial drugs . The presence of the oxadiazole ring is crucial for this activity, as it interacts with bacterial enzymes and disrupts their function.

Antifungal Agents

The compound also shows promise as an antifungal agent. Studies have indicated that oxadiazole derivatives can inhibit the growth of various fungal species, including those responsible for common infections in humans and plants . This makes them valuable in both medical and agricultural settings, where fungal infections can cause significant damage.

Anticancer Agents

Oxadiazole derivatives have been explored for their anticancer properties. The compound’s structure allows it to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells . This makes it a promising candidate for the development of new cancer therapies, particularly for cancers that are resistant to existing treatments.

Anti-inflammatory Agents

The anti-inflammatory potential of oxadiazole derivatives has been investigated, with promising results. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antidiabetic Agents

Research has shown that oxadiazole derivatives can act as antidiabetic agents by inhibiting enzymes involved in glucose metabolism . This can help regulate blood sugar levels and improve insulin sensitivity, making these compounds potential candidates for the treatment of diabetes.

Agricultural Pesticides

In agriculture, oxadiazole derivatives have been studied for their potential as pesticides. They exhibit activity against a range of agricultural pests, including insects, nematodes, and fungi . This makes them valuable for protecting crops and improving agricultural yields.

High-Energy Materials

Oxadiazole derivatives are also explored for their use in high-energy materials due to their favorable oxygen balance and positive heat of formation . These properties make them suitable for applications in propellants and explosives, where high energy output is required.

Pharmaceutical Intermediates

Finally, oxadiazole derivatives serve as important intermediates in the synthesis of various pharmaceuticals . Their unique chemical structure allows them to be used in the development of a wide range of drugs, enhancing the efficiency and effectiveness of pharmaceutical synthesis.

These applications highlight the versatility and potential of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!

BMC Chemistry Journal of the Iranian Chemical Society

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential in various fields such as material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

methyl 6-fluoro-4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c1-26-20(25)17-10-18(15-8-12(21)6-7-16(15)23-17)27-11-19(24)22-13-4-3-5-14(9-13)28-2/h3-10H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOLTMUJOBCBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate

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